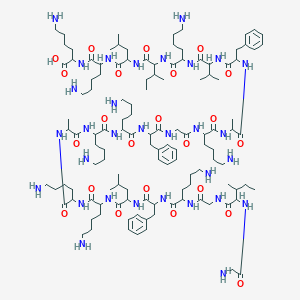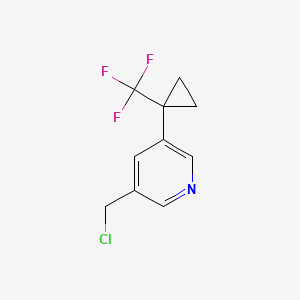
3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group and a trifluoromethylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a cyclopropyl precursor, followed by chloromethylation and subsequent cyclization to form the pyridine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The trifluoromethylcyclopropyl group can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reaction conditions typically involve polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its stability and effectiveness.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the trifluoromethylcyclopropyl group, resulting in different chemical properties and reactivity.
5-(1-(Trifluoromethyl)cyclopropyl)pyridine: Lacks the chloromethyl group, affecting its ability to participate in nucleophilic substitution reactions.
3-(Bromomethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
Uniqueness
3-(Chloromethyl)-5-(1-(trifluoromethyl)cyclopropyl)pyridine is unique due to the combination of the chloromethyl and trifluoromethylcyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9ClF3N |
|---|---|
Poids moléculaire |
235.63 g/mol |
Nom IUPAC |
3-(chloromethyl)-5-[1-(trifluoromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C10H9ClF3N/c11-4-7-3-8(6-15-5-7)9(1-2-9)10(12,13)14/h3,5-6H,1-2,4H2 |
Clé InChI |
LPGILUXYCFPROO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CN=CC(=C2)CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


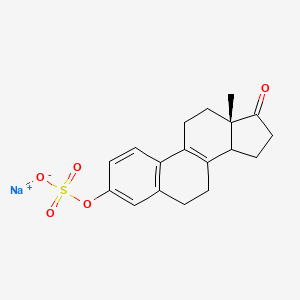
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide](/img/structure/B14800062.png)
![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)
![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)
![Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine](/img/structure/B14800099.png)
![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)
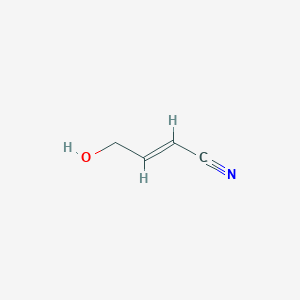
![2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14800107.png)
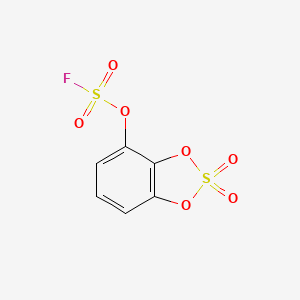
![2-bromo-4-tert-butyl-6-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14800117.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14800126.png)
![2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B14800127.png)
